molecular formula C8H9NO3 B15250349 O-(2-Methoxybenzoyl)hydroxylamine

O-(2-Methoxybenzoyl)hydroxylamine

Cat. No.: B15250349
M. Wt: 167.16 g/mol
InChI Key: QOJFBKPLYZPWDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-(2-Methoxybenzoyl)hydroxylamine typically involves the reaction of 2-methoxybenzoic acid with hydroxylamine. The process can be catalyzed by transition metals to enhance the efficiency and selectivity of the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of O-(2-Methoxybenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. It facilitates the formation of C-N bonds by providing an electrophilic nitrogen source that reacts with nucleophilic carbon centers. This process is often catalyzed by transition metals, which enhance the reaction’s efficiency and selectivity .

Comparison with Similar Compounds

Uniqueness: O-(2-Methoxybenzoyl)hydroxylamine is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in electrophilic amination reactions. This makes it a valuable reagent in both academic and industrial research .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

amino 2-methoxybenzoate

InChI

InChI=1S/C8H9NO3/c1-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,9H2,1H3

InChI Key

QOJFBKPLYZPWDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)ON

Origin of Product

United States

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